Home > Products > Screening Compounds P122204 > N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide
N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide -

N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide

Catalog Number: EVT-5463921
CAS Number:
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a benzimidazole unit connected to a benzotriazole moiety via an ethylene spacer. The crystal structure reveals a gauche conformation along this linker and significant dihedral angles between the aromatic rings. Intermolecular hydrogen bonding and π-π stacking interactions contribute to the crystal packing. []
  • Compound Description: This molecule serves as a ligand (L) in the formation of a copper(I) coordination polymer. It comprises two benzimidazole units linked by an ethene bridge in an E configuration. The crystal structure reveals the formation of linear chains of [Cu(I)(2)L(3)] units with the copper ions exhibiting trigonal planar coordination. []
  • Compound Description: This entry describes a co-crystal comprising a salt, a neutral molecule, and a solvent. The salt consists of a protonated bis-benzimidazole cation (HL+) and a gallate anion (Gal-). The neutral molecule (L) is also a bis-benzimidazole derivative. The presence of ethyl acetate as a solvent in the crystal lattice highlights the role of solvent interactions in crystal packing. []
  • Compound Description: This copper(II) complex features a chiral bis-benzimidazole ligand with a tetrahydropyrrole ring fused to one of the benzimidazoles. The copper ion adopts a distorted tetrahedral geometry. The chirality of the ligand and the presence of the fused ring system introduce structural complexity. []
  • Compound Description: This compound is described as a polymorph, highlighting the ability of molecules to exist in different crystal packing arrangements. The structure includes a benzimidazole unit connected to a piperidine ring via an ethyl linker. This structural motif suggests potential applications in medicinal chemistry, as both benzimidazole and piperidine are frequently found in biologically active compounds. []
  • Compound Description: This benzimidazole derivative exhibits promising anti-inflammatory activity in a rat paw edema model. The structure features a hydroxyacetohydrazide group linked to a phenyl ring, which in turn is connected to a benzimidazole unit. The presence of multiple pharmacophoric groups suggests potential for diverse biological activities. []
  • Compound Description: This series of compounds was designed as potential anti-Japanese encephalitis virus (JEV) agents. They feature a benzimidazole core with diverse substituents, highlighting the strategy of structure-activity relationship studies in drug discovery. The presence of a chloro substituent on the benzimidazole ring and the exploration of various arylamido/imidoalkyl groups indicate efforts to optimize antiviral activity. []
  • Compound Description: This mercury (II) complex incorporates a ligand with both benzimidazole and imidazole units linked by an ethylidene propylamine chain. The mercury ion coordinates with two nitrogen atoms from the ligand and two bromide anions, adopting a tetrahedral geometry. The presence of multiple nitrogen donors in the ligand highlights its chelating ability. []
  • Compound Description: This compound, synthesized from readily available starting materials, features a nitro-substituted benzimidazole connected to a morpholine ring via an ethyl linker. Its crystal structure reveals significant intermolecular interactions, including N-H…Cl, C-H…Cl, and C-H…O hydrogen bonds. [, ]
  • Compound Description: This compound features two substituted benzimidazole units connected by an ethene bridge in a trans configuration. The structure reveals a lack of typical π-π stacking and hydrogen bonding interactions, with the molecular packing largely influenced by van der Waals forces. []
  • Compound Description: This compound contains a benzimidazole core linked to two oxazolidine rings. The crystal structure reveals a disordered chlorine atom, indicating the presence of two isomers in the crystal lattice. The molecule exhibits weak C—H⋯O hydrogen bonds, contributing to the crystal packing. []
  • Compound Description: This zinc(II) complex utilizes a tripodal ligand featuring three benzimidazole units linked to a central nitrogen atom. The zinc ion adopts a distorted trigonal bipyramidal coordination geometry. The use of a multidentate ligand with benzimidazole moieties highlights their ability to form stable metal complexes. []
  • Compound Description: This compound features a benzimidazole unit connected to two oxazolidine rings via ethyl linkers. The structure reveals a planar benzimidazole core and nearly planar oxazolidine rings. The molecule lacks strong intermolecular interactions, suggesting a significant influence of van der Waals forces on crystal packing. []
  • Compound Description: This cadmium(II) complex incorporates two tridentate ligands, each containing two benzimidazole units linked by an oxapropane bridge. The cadmium ion is hexacoordinated, adopting a distorted octahedral geometry. The crystal structure also reveals the presence of picrate anions and dimethylformamide solvent molecules, indicating potential intermolecular interactions influencing crystal packing. []
  • Compound Description: This copper(I) complex utilizes a sterically crowded tetradentate ligand containing four benzimidazole units. The copper ion adopts a distorted tetrahedral coordination geometry. The presence of toluene and water molecules in the crystal lattice highlights the role of solvent interactions in the solid-state structure. []
  • Compound Description: This copper(II) complex features a ligand containing two benzimidazole units connected by a bipyridine spacer. The copper ion adopts a distorted tetrahedral geometry. The presence of perchlorate anions and a water molecule in the crystal structure suggests potential intermolecular interactions. []
  • Compound Description: This compound acts as a negative gating modulator of small conductance Ca2+-activated K+ channels (SK channels), specifically targeting the SK3 subtype. It exhibits inhibitory effects on SK channel currents by decreasing the Ca2+ sensitivity of the channel without affecting its maximal Ca2+-activated current. Notably, it doesn't interact with the apamin binding site, unlike traditional SK channel blockers. [, ]
  • Compound Description: SB939 functions as a histone deacetylase (HDAC) inhibitor, exhibiting potent pan-HDAC inhibitory activity. It demonstrates favorable drug-like properties, including excellent oral bioavailability and a superior preclinical profile. It displays significant efficacy in in vivo tumor models, with high oral exposures, prolonged duration of action, and favorable ADME (absorption, distribution, metabolism, and excretion), safety, and pharmaceutical properties. []
  • Compound Description: This benzimidazole derivative exhibits a dual action mechanism, acting as both a gastric acid secretion inhibitor and a protector of the digestive tract's mucous membranes. This combined effect makes it a promising candidate for developing anti-ulcer medications. The molecule features a substituted amino-pyrimidinecarboxylic acid moiety linked to a benzimidazole ring through a sulfinylmethyl bridge. This structure, incorporating multiple pharmacophoric groups, suggests potential for a broad range of biological activities. []
  • Compound Description: Telmisartan, a well-known angiotensin II receptor antagonist, is widely used to treat hypertension. Its structure features two benzimidazole units linked by a methylene bridge, with a biphenyl carboxylic acid moiety attached to one of the benzimidazoles. This complex structure highlights the significance of benzimidazoles in medicinal chemistry and their role in developing effective therapeutics for cardiovascular diseases. []
  • Compound Description: This benzimidazole derivative acts as a potent H+/K+-ATPase inhibitor, the enzyme responsible for gastric acid secretion. Its mechanism involves reacting with thiols in the acidic environment of parietal cells, ultimately inhibiting acid production. This compound has been investigated for its potential in treating gastric ulcers and other acid-related disorders. []
  • Compound Description: This series of benzimidazole-acetamide derivatives exhibits promising anthelmintic activity, particularly against Indian earthworms (Pheretima posthuma). The compounds were synthesized through a multi-step process involving the condensation of 3-nitrobenzaldehyde with o-phenylenediamine, followed by nucleophilic substitution and amide formation. The presence of the nitro group and the acetamide moiety in these derivatives suggests their potential role in interacting with specific biological targets in the parasites. []

Properties

Product Name

N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide

IUPAC Name

N-[1-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl]formamide

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

InChI

InChI=1S/C15H21N3O/c1-4-11(2)9-18-14-8-6-5-7-13(14)17-15(18)12(3)16-10-19/h5-8,10-12H,4,9H2,1-3H3,(H,16,19)

InChI Key

PLVIYYKNVOJFMV-UHFFFAOYSA-N

SMILES

CCC(C)CN1C2=CC=CC=C2N=C1C(C)NC=O

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1C(C)NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.